molecular formula C11H9BrN4S B5586417 N-(4-bromophenyl)-N'-2-pyrimidinylthiourea

N-(4-bromophenyl)-N'-2-pyrimidinylthiourea

Cat. No. B5586417
M. Wt: 309.19 g/mol
InChI Key: JJOCDKIQNPHOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-2-pyrimidinylthiourea, also known as BrPTU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a thiourea derivative and has been found to have a variety of biochemical and physiological effects that make it useful in laboratory experiments. In

Mechanism of Action

N-(4-bromophenyl)-N'-2-pyrimidinylthiourea inhibits thyroid peroxidase by binding to the active site of the enzyme. This binding prevents the enzyme from oxidizing iodide ions, which are necessary for the production of thyroid hormones. As a result, the production of thyroid hormones is decreased.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea include a decrease in the production of thyroid hormones, as well as anti-inflammatory and anti-tumor properties. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its ability to selectively inhibit thyroid peroxidase, making it useful in studies related to thyroid function and disease. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. However, one limitation of using N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its potential toxicity, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea. One potential direction is the development of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea analogs with improved selectivity and decreased toxicity. Additionally, further studies are needed to explore the anti-inflammatory and anti-tumor properties of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea and its potential use in cancer research. Finally, the antioxidant properties of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea may also be explored further for their potential use in the prevention of oxidative stress-related diseases.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea involves the reaction of 2-aminopyrimidine with 4-bromobenzyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in its pure form.

Scientific Research Applications

N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been used in a variety of scientific research studies due to its ability to inhibit thyroid peroxidase, an enzyme that is involved in the production of thyroid hormones. This inhibition can lead to a decrease in the production of thyroid hormones, making N-(4-bromophenyl)-N'-2-pyrimidinylthiourea useful in studies related to thyroid function and disease. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research.

properties

IUPAC Name

1-(4-bromophenyl)-3-pyrimidin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4S/c12-8-2-4-9(5-3-8)15-11(17)16-10-13-6-1-7-14-10/h1-7H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOCDKIQNPHOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.